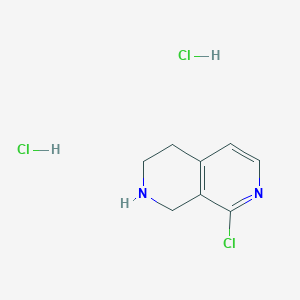

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride

Description

Properties

IUPAC Name |

8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.2ClH/c9-8-7-5-10-3-1-6(7)2-4-11-8;;/h2,4,10H,1,3,5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPXVOKVRFYXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CN=C2Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193067-92-2 | |

| Record name | 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride typically involves the reaction of 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridine derivatives .

Scientific Research Applications

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Impact on Physicochemical Properties

- Chlorine Position: The 6-, 7-, and 8-chloro isomers exhibit distinct electronic effects. For example, 7-chloro-1,8-naphthyridine (372.8°C boiling point) demonstrates higher thermal stability than non-chlorinated analogs, likely due to increased dipole interactions .

- Salt Forms: Dihydrochloride salts (e.g., 8-Cl derivative) enhance aqueous solubility compared to mono-HCl or freebase forms, critical for in vitro assays .

Pharmacological Relevance

- Solvent Interactions : Studies on 6-(4-chlorophenyl)-tetrahydro-dioxopyrimidine highlight the role of chlorine in modulating refractive index and polarizability, which may influence binding affinity in target proteins .

Biological Activity

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride is a synthetic compound belonging to the naphthyridine class. Its unique bicyclic structure containing nitrogen has drawn attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 170.62 g/mol. The presence of chlorine and nitrogen in its structure contributes to its biological activity.

Research indicates that this compound primarily interacts with the enzyme MurB, which is essential for bacterial cell wall synthesis. By inhibiting MurB, the compound disrupts peptidoglycan formation in bacteria, leading to cell lysis and death. This targeted mechanism suggests potential for developing specific antibacterial therapies with reduced side effects compared to broad-spectrum antibiotics .

Antibacterial Activity

The compound exhibits significant antibacterial properties. Studies have demonstrated that it effectively inhibits the growth of various bacterial strains by targeting MurB. Its selectivity towards this enzyme indicates a promising avenue for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 16 |

| Staphylococcus aureus | 20 | 8 |

| Pseudomonas aeruginosa | 15 | 32 |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli .

Case Studies

- Study on MurB Inhibition : A study published in Journal of Medicinal Chemistry highlighted the binding affinity of 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine to MurB. The results showed a significant reduction in bacterial viability upon treatment with the compound at concentrations as low as 8 µg/mL .

- Comparative Analysis with Other Naphthyridine Derivatives : In a comparative study involving various naphthyridine derivatives, 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine was found to possess superior antibacterial activity compared to its analogs. The study emphasized its unique structural features that enhance its interaction with bacterial targets .

Pharmacological Applications

Given its antibacterial properties, this compound holds potential for various pharmacological applications:

- Antibacterial Therapy : Development of new antibiotics targeting resistant bacterial strains.

- Research Tool : Utilization in studies focusing on bacterial cell wall synthesis and related pathways.

Q & A

Q. What are the recommended synthetic routes for 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves chlorination and hydrogenation steps. For example, debenzylation of intermediates using palladium catalysts (e.g., Pd/C) under hydrogen gas in methanol/dioxane mixtures can yield the tetrahydro-naphthyridine core, followed by hydrochlorination . To optimize purity:

- Use HPLC with reverse-phase columns (C18) and UV detection (λ = 254 nm) for monitoring intermediates.

- Employ recrystallization from ethanol/water mixtures to isolate high-purity dihydrochloride salts.

- Validate purity via 1H/13C NMR (e.g., δ ~2.8–3.2 ppm for tetrahydro protons) and mass spectrometry (expected [M+H]+: ~215.6 g/mol) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen atmosphere (typically >200°C for dihydrochloride salts).

- Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity at 25°C/60% RH; dihydrochloride forms may exhibit <1% weight change.

- pH Stability Studies : Dissolve in buffered solutions (pH 1–12) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) over 24–72 hours .

Q. How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent oxidation.

- Handling : Use gloveboxes for moisture-sensitive reactions; residual solvents (e.g., dioxane) should be removed via lyophilization.

- Safety : Follow institutional chemical hygiene plans (e.g., fume hoods, PPE) due to potential irritancy risks .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for selective chlorination of the naphthyridine core?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-311+G(d,p)) to model chlorination at positions 2, 4, or 7.

- Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to identify transition states and activation energies for competing pathways.

- Validation : Cross-reference computed intermediates with experimental GC-MS data (e.g., m/z fragments) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability)?

Methodological Answer:

- Dose-Response Reproducibility : Use full factorial design (factors: concentration, incubation time, cell line) to identify confounding variables.

- Meta-Analysis : Apply hierarchical clustering to published IC50 values, normalized by assay type (e.g., MTT vs. luminescence).

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and kinase inhibition profiling .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

- Analog Synthesis : Introduce substituents at positions 1, 3, or 8 via Suzuki-Miyaura coupling or nucleophilic substitution.

- Pharmacophore Mapping : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity.

- ADMET Prediction : Apply SwissADME or ADMETlab 2.0 to prioritize analogs with improved solubility (LogS > –4) and CYP450 inhibition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.